molecular formula C20H17N5O5S B2926752 3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1203216-21-0

3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2926752
CAS No.: 1203216-21-0
M. Wt: 439.45
InChI Key: LQXVKGTWTISRTL-UHFFFAOYSA-N
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Description

3-(2-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a bivalent heterocyclic compound featuring a benzoxazolone core linked via a 2-oxoethyl spacer to a piperazine ring, which is further substituted with a 6-nitrobenzo[d]thiazole moiety. This structural architecture positions it within a class of compounds designed for dual-targeting applications, particularly in neurological and oncological contexts.

Properties

IUPAC Name

3-[2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5S/c26-18(12-24-15-3-1-2-4-16(15)30-20(24)27)22-7-9-23(10-8-22)19-21-14-6-5-13(25(28)29)11-17(14)31-19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXVKGTWTISRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H17_{17}N5_5O5_5S
  • Molecular Weight : 439.45 g/mol
  • CAS Number : 1203216-21-0

The compound features a complex structure that includes a nitrobenzothiazole moiety linked to a piperazine ring, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing benzothiazole structures have shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis through various mechanisms, including the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast cancer)10Induces apoptosis
Compound BHeLa (Cervical cancer)15Inhibits cell cycle progression
This compoundA549 (Lung cancer)TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that related benzothiazole derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the nitro group in the benzothiazole moiety may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Compound CStaphylococcus aureus1532
Compound DEscherichia coli1264
This compoundTBDTBD

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The nitrobenzothiazole moiety may interact with specific enzymes involved in cellular signaling pathways.
  • Modulation of Cytokine Release : By affecting cytokine levels, the compound could alter immune responses, thereby impacting tumor growth and microbial infections.
  • Direct DNA Interaction : Similar compounds have been shown to bind to DNA minor grooves, potentially leading to disruption in replication processes within cancer cells .

Case Studies

A notable study focused on the synthesis and biological evaluation of related compounds demonstrated significant anticancer activity against several solid tumors. The study utilized various assays to determine cytotoxic effects and reported that compounds with similar structural features exhibited promising results in inhibiting tumor growth .

Comparison with Similar Compounds

Benzoxazolone/Benzothiazolone-Piperazine Hybrids

Compounds such as 3-(3-(4-(4-(2-oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one (5i) and 3-(3-(4-(4-(2-oxobenzo[d]thiazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one (5j) share the bivalent design but differ in spacer length (butyl vs. propyl) and heterocyclic cores (benzoxazolone vs. benzothiazolone). These modifications impact solubility and bioavailability; for instance, compounds with longer spacers (e.g., pentyl in 5k ) exhibit reduced crystallinity, often resulting in oily forms .

Pharmacologically Active Analogues

  • SN79 : A cocaine antagonist with a benzoxazolone core and a 4-fluorophenyl-piperazine substituent. Unlike the target compound, SN79 lacks the nitrobenzothiazole group but demonstrates significant sigma-2 receptor binding, suggesting structural flexibility in receptor engagement .
  • AG-0029: Combines benzoxazolone with a morpholinomethylphenoxypropyl-piperazine chain, showing dual dopamine D2 agonism and histamine H3 antagonism.

Physicochemical and Spectroscopic Properties

  • Solubility: The nitro group in the target compound likely reduces aqueous solubility compared to non-nitro analogues (e.g., 5i), as evidenced by the oily consistency of shorter-spacer derivatives in .
  • Mass Spectrometry : All analogues show [M+1]⁺ peaks in HRMS, with the target compound’s molecular ion expected at m/z ~468 (calculated for C₂₁H₁₈N₅O₅S). This aligns with data for 5j (EI-MS m/z 507.10) and 5k (EI-MS m/z 490.13) .

Q & A

Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via a multi-step route involving piperazine coupling, nitro-group functionalization, and cyclization. Key steps include:

  • Piperazine linkage : React a nitrobenzo[d]thiazole intermediate with a piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Oxoethyl bridge formation : Use a carbonylating agent (e.g., ethyl chlorooxoacetate) to introduce the oxoethyl spacer between the benzoxazolone and piperazine moieties .
  • Purification : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Typical yields range from 51–53% for analogous compounds .

Q. Table 1: Example Reaction Conditions for Piperazine Coupling

ReagentSolventTemperatureCatalystYield (%)
Piperazine derivativeDMF80°CK₂CO₃51–53

Q. How should spectroscopic and analytical data be interpreted to confirm structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for nitrobenzothiazole), piperazine methylenes (δ 2.5–3.5 ppm), and oxoethyl carbonyl (δ 170–175 ppm in ¹³C) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺: 510.0925; observed: 510.0928) .
  • Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values (e.g., C: 58.2%, H: 3.9%, N: 16.4%) .
    Discrepancy Resolution : Repeat measurements under anhydrous conditions or use 2D NMR (e.g., HSQC) to resolve overlapping signals .

Advanced Research Questions

Q. What in vitro protocols are recommended to evaluate anticancer activity?

Methodological Answer:

  • Cell Lines : Use human gastric (NUGC), colon (DLD-1), liver (HA22T), and breast (MCF-7) cancer cells, with normal fibroblasts (WI-38) as controls .
  • SRB Assay :
    • Incubate cells with compound (0.1–100 µM) for 48–72 hours.
    • Fix cells with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm.
    • Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
  • Reference Compound : Include CHS-828 (IC₅₀ ~10 nM) for benchmarking .

Q. Table 2: Example Cell Line Screening Protocol

Cell LineIncubation TimeConcentration RangeControl (DMSO)
MCF-772 hours0.1–100 µM≤0.5% v/v

Q. How can molecular docking predict binding affinity with biological targets?

Methodological Answer:

  • Target Selection : Prioritize receptors with known nitro-aromatic interactions (e.g., cytochrome P450, DNA topoisomerases) .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters :
    • Grid box centered on the active site (e.g., 25 ų).
    • Lamarckian genetic algorithm with 100 runs.
  • Validation : Compare results with experimental IC₅₀ data to refine scoring functions .

Q. What environmental fate studies are applicable for assessing ecological risks?

Methodological Answer:

  • Abiotic Degradation : Perform hydrolysis/photolysis studies (pH 4–9, UV light) to track nitro-group reduction or benzoxazolone ring cleavage .
  • Biotic Transformation : Incubate with soil microbiota (OECD 307 guideline) and analyze metabolites via LC-MS/MS .
  • Partitioning : Measure log Kow (octanol-water coefficient) using shake-flask method; predicted log Kow ≈2.5–3.0 for similar nitro-aromatics .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Modification Sites :
    • Nitro group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity.
    • Piperazine : Introduce bulkier substituents to modulate receptor selectivity .
  • Biological Testing : Compare IC₅₀ values of derivatives against parental compound to identify critical pharmacophores .

Data Contradiction Analysis Example
Issue : Discrepancy in NMR spectra between theoretical and observed aromatic proton counts.
Resolution :

Verify sample purity via HPLC (≥95%).

Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups.

Cross-reference with HRMS to rule out isotopic interference .

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